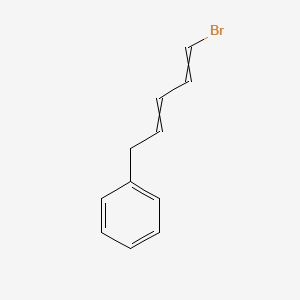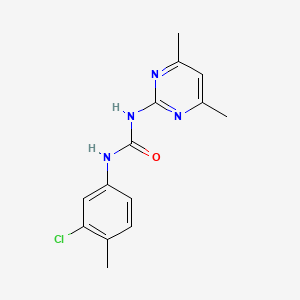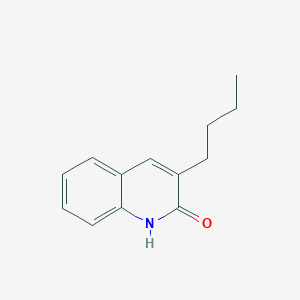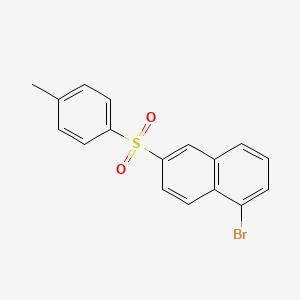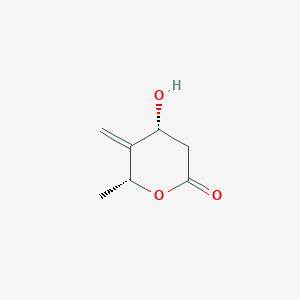![molecular formula C14H28N2O4 B15167196 Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- CAS No. 605657-06-5](/img/structure/B15167196.png)
Ethanediamide, N,N'-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- is a chemical compound with the molecular formula C14H28N2O4 It is known for its unique structure, which includes two hydroxymethyl groups and a methylbutyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- typically involves the reaction of ethylenediamine with appropriate aldehydes or ketones under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous monitoring of reaction parameters to ensure consistent quality. The final product is purified using techniques such as crystallization or chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The hydroxymethyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups results in carboxylic acids, while reduction can yield primary or secondary amines.
Applications De Recherche Scientifique
Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- involves its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with target molecules, influencing their structure and function. The compound may also participate in redox reactions, altering the oxidative state of target molecules and affecting their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: This compound has a similar ethylenediamine backbone but different substituents, leading to distinct chemical properties and reactivity.
Ethanediamide, N1,N2-bis[(1S)-1-(hydroxymethyl)-2-methylbutyl]-: A closely related compound with slight variations in the substituents, affecting its physical and chemical properties.
Uniqueness
Ethanediamide, N,N’-bis[(1S)-1-(hydroxymethyl)-3-methylbutyl]- is unique due to its specific substituents, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in research and industry.
Propriétés
Numéro CAS |
605657-06-5 |
|---|---|
Formule moléculaire |
C14H28N2O4 |
Poids moléculaire |
288.38 g/mol |
Nom IUPAC |
N,N'-bis[(2S)-1-hydroxy-4-methylpentan-2-yl]oxamide |
InChI |
InChI=1S/C14H28N2O4/c1-9(2)5-11(7-17)15-13(19)14(20)16-12(8-18)6-10(3)4/h9-12,17-18H,5-8H2,1-4H3,(H,15,19)(H,16,20)/t11-,12-/m0/s1 |
Clé InChI |
BLOLHQDFJXMFCU-RYUDHWBXSA-N |
SMILES isomérique |
CC(C)C[C@@H](CO)NC(=O)C(=O)N[C@@H](CC(C)C)CO |
SMILES canonique |
CC(C)CC(CO)NC(=O)C(=O)NC(CC(C)C)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


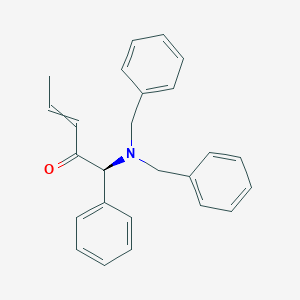
![3-[(4-Chlorophenyl)sulfanyl]-4-(ethanesulfonyl)-7-methoxy-2-methyl-1H-indole](/img/structure/B15167126.png)
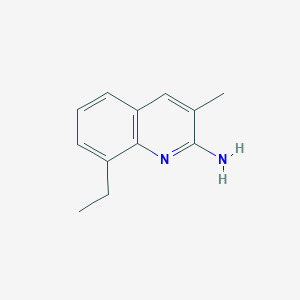
![5-Chloro-7-(2-methoxyphenyl)-8-[(propan-2-yl)oxy]quinoline](/img/structure/B15167143.png)
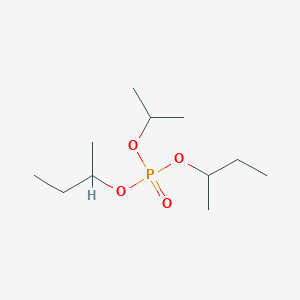
![2-(4-{1-[2-(Benzenesulfonyl)ethyl]piperidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B15167156.png)
![4,6-Bis{[(4-tert-butylphenyl)methyl]amino}benzene-1,3-diol](/img/structure/B15167168.png)
![2-[(Benzenesulfonyl)methyl]-4-phenylbut-3-enenitrile](/img/structure/B15167181.png)
![Diazene, 1,1'-[dithiobis(3-nitro-4,1-phenylene)]bis[2-(4-nitrophenyl)-](/img/structure/B15167183.png)
